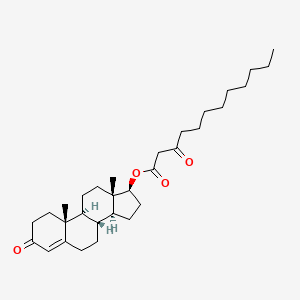
番茄碱
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
番茄碱是一种天然存在的合成化学化合物,存在于番茄的叶子和青果中。它是番茄碱的苷元形式,番茄碱是一种糖生物碱。 番茄碱因其多种健康益处而备受关注,包括其预防肌肉萎缩的能力以及其在各个领域的潜在治疗应用 .
科学研究应用
番茄碱具有广泛的科学研究应用:
化学: 番茄碱被用作合成各种甾体生物碱的前体。
生物学: 研究表明它会影响土壤中的细菌群落并调节植物-微生物相互作用.
作用机制
番茄碱通过各种分子靶点和途径发挥作用:
线粒体生物合成: 番茄碱诱导线粒体生物合成和线粒体自噬,维持线粒体稳态.
活性氧 (ROS) 的产生: 它诱导轻微的ROS产生,激活SKN-1/Nrf2通路和其他抗氧化反应通路.
与ATF4的相互作用: 番茄碱与ATF4相互作用,ATF4是与年龄相关的肌肉无力和萎缩的关键介质,从而减少肌肉萎缩和无力.
生化分析
Biochemical Properties
Tomatidine interacts with various biomolecules, playing a significant role in biochemical reactions. It is known to inhibit skeletal muscle atrophy, potentially serving as a therapeutic agent for aging-associated sarcopenia . This inhibition is achieved through interaction with ATF4, a critical mediator of age-related muscle weakness and atrophy .
Cellular Effects
Tomatidine has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to prevent muscle wasting , inhibit pancreatic tumor growth , and enhance lifespan and healthspan in C. elegans . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, tomatidine exerts its effects through several mechanisms. It induces mitochondrial hormesis by mildly inducing ROS production, which in turn activates the SKN-1/Nrf2 pathway and possibly other cellular antioxidant response pathways, followed by increased mitophagy . In the context of pancreatic cancer, tomatidine inhibits nuclear translocation of ATF4 and reduces the transcriptional binding of ATF4 with downstream promoters .
Temporal Effects in Laboratory Settings
Over time, tomatidine has been observed to promote differentiation of stem cells to adult cardiomyocytes by accelerating mitochondrial biogenesis and maturation . It also modulates bacterial communities in the soil in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of tomatidine vary with different dosages. For instance, C. elegans given tomatidine in their food lived significantly longer and had improved physical health than those with standard diets .
Metabolic Pathways
Tomatidine is involved in various metabolic pathways. It is known to inactivate NF-κB and MAPK signaling in lung tissues of mice induced with acute lung injury (ALI), thereby exerting protective effects against sepsis-induced severe damage to the lungs .
Transport and Distribution
While specific transporters or binding proteins for tomatidine have not been identified, it is known that tomato roots secrete tomatine, which is degraded to tomatidine by soil microbes .
Subcellular Localization
Given its involvement in mitochondrial hormesis , it can be inferred that it may localize to the mitochondria within cells
准备方法
化学反应分析
反应类型
番茄碱会发生各种化学反应,包括:
氧化: 番茄碱可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。
还原: 还原反应可以改变番茄碱中的官能团,改变其化学性质。
取代: 取代反应涉及用其他原子或基团取代番茄碱分子中的特定原子或基团。
常用试剂和条件
氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。
取代试剂: 卤素和其他亲核试剂通常用于取代反应。
主要产品
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以生成羟基化的衍生物,而还原可以生成脱羟基化的化合物。
相似化合物的比较
番茄碱因其特定的生物活性和治疗潜力而与其他类似化合物不同。类似的化合物包括:
番茄碱: 番茄碱的糖生物碱前体,在番茄植物中浓度更高.
熊果酸: 另一种具有合成代谢和抗炎特性的天然化合物,通常因其肌肉健康益处而与番茄碱进行比较.
脱氢番茄碱: 番茄碱的一种异构体,具有类似的生物活性.
番茄碱因其强大的合成代谢作用以及调节线粒体功能和ROS产生的能力而脱颖而出,使其成为各种治疗应用的有希望的候选者。
属性
CAS 编号 |
77-59-8 |
|---|---|
分子式 |
C27H45NO2 |
分子量 |
415.7 g/mol |
IUPAC 名称 |
(6S,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol |
InChI |
InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16?,17?,18?,19?,20?,21?,22?,23?,24?,25-,26-,27-/m0/s1 |
InChI 键 |
XYNPYHXGMWJBLV-MKGODQLISA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 |
手性 SMILES |
CC1CC[C@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O)C)C)C)NC1 |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 |
外观 |
Solid powder |
熔点 |
210-211°C |
Key on ui other cas no. |
79464-64-5 77-59-8 |
物理描述 |
Solid |
Pictograms |
Acute Toxic; Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
5 alpha,20 beta(F),22 alpha(F),25 beta(F),27- azaspirostan-3 beta-ol tomatidine tomatidine, (3beta,5alpha,22alpha,25R)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















